Hdac-IN-36
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Overview
Description
Hdac-IN-36 is a histone deacetylase inhibitor that specifically targets histone deacetylase 6. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, which are enzymes involved in the removal of acetyl groups from lysine residues on histone proteins. This process is crucial for the regulation of gene expression. This compound has shown potential in inducing apoptosis, autophagy, and inhibiting cell migration, making it a promising candidate for cancer research, particularly in the study of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-36 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents such as halides and organometallic compounds.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.
Continuous Flow Synthesis: Continuous flow synthesis is employed to enhance efficiency and scalability. This method allows for the continuous introduction of reactants and removal of products, reducing reaction times and improving yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halides, organometallic compounds, and other reagents under various conditions, including reflux and inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
Hdac-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 6 and its effects on gene expression and chromatin structure.
Biology: Employed in cellular and molecular biology research to investigate the role of histone deacetylase 6 in various cellular processes, including apoptosis, autophagy, and cell migration.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in breast cancer research. It has shown promising antitumor and antimetastatic effects in preclinical studies.
Mechanism of Action
Hdac-IN-36 exerts its effects by inhibiting the activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets and pathways involved include:
Histone Acetylation: Inhibition of histone deacetylase 6 increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene transcription.
Apoptosis and Autophagy: this compound induces apoptosis and autophagy by modulating the expression of genes involved in these processes, such as p53 and Bcl-2.
Cell Migration: The compound inhibits cell migration by affecting the expression of genes involved in cytoskeletal organization and cell adhesion.
Comparison with Similar Compounds
Hdac-IN-36 is compared with other histone deacetylase inhibitors, highlighting its uniqueness:
Vorinostat: Vorinostat is a pan-histone deacetylase inhibitor that targets multiple histone deacetylase isoforms. This compound, on the other hand, is more selective for histone deacetylase 6, reducing potential off-target effects.
Romidepsin: Romidepsin is another histone deacetylase inhibitor with a different mechanism of action, involving the formation of a disulfide bond with the active site of histone deacetylase enzymes. This compound does not form such bonds, making it structurally distinct.
Belinostat: Belinostat is a broad-spectrum histone deacetylase inhibitor with activity against multiple isoforms.
Conclusion
This compound is a promising histone deacetylase inhibitor with significant potential in scientific research and therapeutic applications. Its selective inhibition of histone deacetylase 6, combined with its ability to induce apoptosis, autophagy, and inhibit cell migration, makes it a valuable tool in the study of cancer and other diseases. The compound’s unique properties and targeted mechanism of action distinguish it from other histone deacetylase inhibitors, offering new avenues for research and development.
Properties
Molecular Formula |
C29H39N5O5 |
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Molecular Weight |
537.6 g/mol |
IUPAC Name |
6-[4-[5,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazolin-2-yl]-2,6-dimethylphenoxy]-N-hydroxyhexanamide |
InChI |
InChI=1S/C29H39N5O5/c1-19-15-21(16-20(2)27(19)39-14-8-6-7-9-25(35)32-36)28-30-23-17-22(37-4)18-24(38-5)26(23)29(31-28)34-12-10-33(3)11-13-34/h15-18,36H,6-14H2,1-5H3,(H,32,35) |
InChI Key |
NTUCJWZWDDQYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=N2)N4CCN(CC4)C |
Origin of Product |
United States |
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